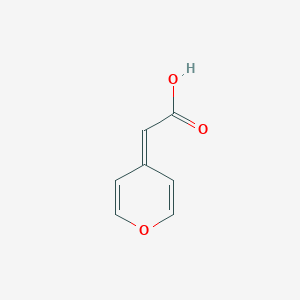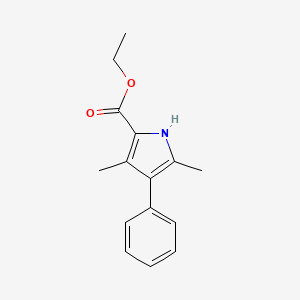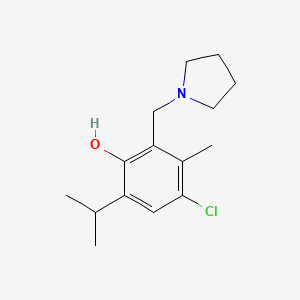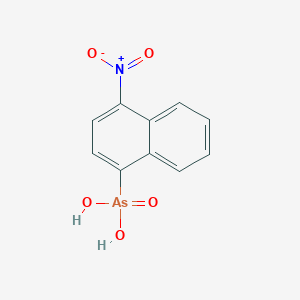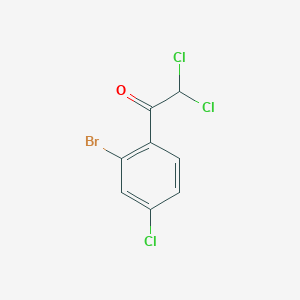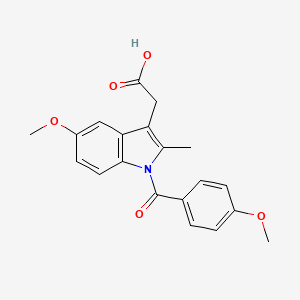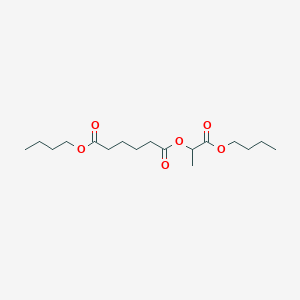
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate is a chemical compound with the molecular formula C17H30O6. It is a diester formed from the condensation of butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate can be synthesized through esterification reactions. The typical synthetic route involves the reaction of butyl hexanedioate with 1-butoxy-1-oxopropan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated to the desired temperature, and the reaction is allowed to proceed until completion. The product is purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol.
Transesterification: This compound can undergo transesterification reactions with other alcohols, leading to the formation of different esters.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Butyl hexanedioate and 1-butoxy-1-oxopropan-2-ol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Applications De Recherche Scientifique
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-butoxy-1-oxopropan-2-yl butyl hexanedioate involves its interaction with specific molecular targets. The ester bonds in the compound can be hydrolyzed by enzymes, leading to the release of active molecules that exert their effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Butoxy-1-oxopropan-2-yl butyl hexanedioate can be compared with other similar compounds, such as:
Butyl butyryllactate: Another diester with similar structural features but different functional groups.
Butyl hexanedioate: A simpler ester with only one ester bond.
1-Butoxy-1-oxopropan-2-ol: A related compound that serves as a reactant in the synthesis of this compound.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical and physical properties, making it suitable for various applications.
Propriétés
Numéro CAS |
5349-64-4 |
|---|---|
Formule moléculaire |
C17H30O6 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
6-O-(1-butoxy-1-oxopropan-2-yl) 1-O-butyl hexanedioate |
InChI |
InChI=1S/C17H30O6/c1-4-6-12-21-15(18)10-8-9-11-16(19)23-14(3)17(20)22-13-7-5-2/h14H,4-13H2,1-3H3 |
Clé InChI |
MQCQQDIHJRCDAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCCCC(=O)OC(C)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


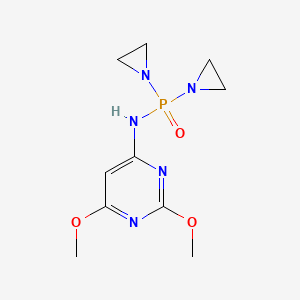
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)


![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)


